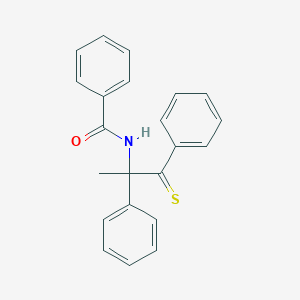
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group and a sulfanylidenepropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide typically involves the reaction of benzamide derivatives with sulfanylidenepropan-2-yl groups under controlled conditions. One common method includes the nucleophilic substitution reaction where benzamide reacts with a suitable sulfanylidenepropan-2-yl precursor in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide or sulfanylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are typically employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its antiviral properties, showing activity against viruses such as Adenovirus and HSV-1.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes. It acts by inhibiting the activity of specific enzymes, thereby affecting various biochemical pathways. For example, its inhibition of deubiquitinase enzymes disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a similar amide functional group.
Sulfoxides and Sulfones: Compounds with oxidized sulfur atoms, showing different reactivity and properties.
Thiols: Reduced forms containing sulfhydryl groups.
Uniqueness
N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide is unique due to its combined benzamide and sulfanylidenepropan-2-yl structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89873-93-8 |
|---|---|
Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(1,2-diphenyl-1-sulfanylidenepropan-2-yl)benzamide |
InChI |
InChI=1S/C22H19NOS/c1-22(19-15-9-4-10-16-19,20(25)17-11-5-2-6-12-17)23-21(24)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24) |
InChI Key |
UYBGBYPQTQEACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
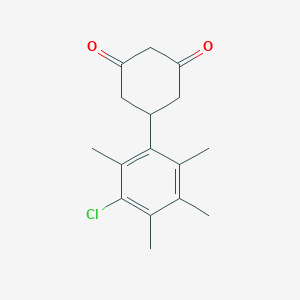
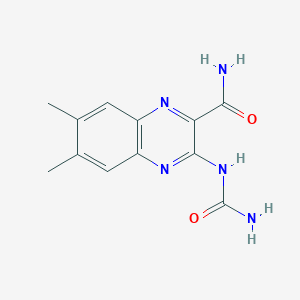
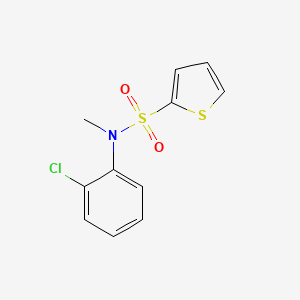
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
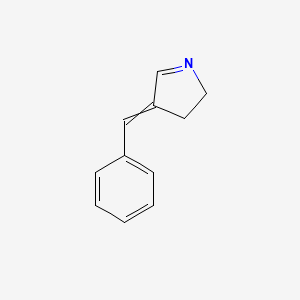
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
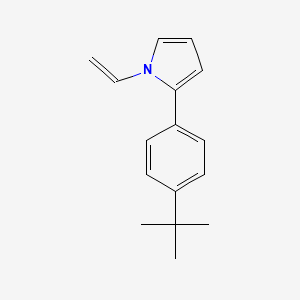


![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
